Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate
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Overview
Description
Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate is a chemical compound with the empirical formula C7H12ClF2NaO2S and a molecular weight of 256.67 g/mol . This compound is part of the Baran Sulfinate family, known for its utility in late-stage functionalization of nitrogen-containing heterocycles . It is a white to off-white powder that is soluble in water and various organic solvents .
Preparation Methods
The synthesis of Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate typically involves the reaction of 7-chloro-1,1-difluoroheptane with sodium sulfinate under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate has several applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate involves its ability to act as a sulfonate donor in various chemical reactions. It targets specific molecular pathways, facilitating the formation of sulfonate esters and other derivatives . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate is unique due to its specific structural features and reactivity. Similar compounds include:
- Sodium 1-(trifluoromethyl)cyclopropanesulfinate
- Sodium (4-bromophenyl)methanesulfinate
- Sodium 2-(3-bromophenyl)-1,1-difluoroethanesulfinate
These compounds share similar sulfonate functionalities but differ in their alkyl or aryl substituents, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C7H12ClF2NaO2S |
---|---|
Molecular Weight |
256.67 g/mol |
IUPAC Name |
sodium;7-chloro-1,1-difluoroheptane-1-sulfinate |
InChI |
InChI=1S/C7H13ClF2O2S.Na/c8-6-4-2-1-3-5-7(9,10)13(11)12;/h1-6H2,(H,11,12);/q;+1/p-1 |
InChI Key |
LFIQXRUQAPPIPD-UHFFFAOYSA-M |
Canonical SMILES |
C(CCCCl)CCC(F)(F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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